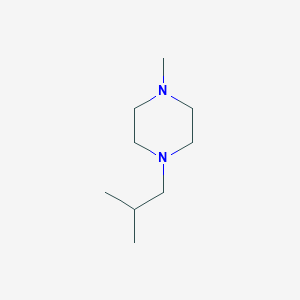
Tetramethylammonium trichlorocadmate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium trichlorocadmate is an inorganic compound with the formula ( \text{C}4\text{H}{12}\text{CdCl}_3\text{N} ). It is a quaternary ammonium salt where the tetramethylammonium cation (( \text{N(CH}_3\text{)}_4^+ )) is paired with the trichlorocadmate anion (( \text{CdCl}_3^- )). This compound is known for its unique properties and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium trichlorocadmate can be synthesized through a metathesis reaction. One common method involves reacting tetramethylammonium chloride with cadmium chloride in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium trichlorocadmate undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorocadmate anion can participate in substitution reactions where one or more chloride ions are replaced by other ligands.
Complexation Reactions: The compound can form complexes with other metal ions or ligands, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts, which can replace chloride ions under appropriate conditions.
Complexation Reactions: Ligands such as ammonia or phosphines are used to form complexes with the cadmium center.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield tetramethylammonium salts with different anions, while complexation reactions can produce various cadmium-ligand complexes .
Scientific Research Applications
Tetramethylammonium trichlorocadmate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other cadmium-containing compounds and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies involving cadmium’s biological effects and interactions with biomolecules.
Medicine: Research into the toxicological effects of cadmium compounds often utilizes this compound as a model compound.
Industry: It finds applications in materials science, particularly in the development of cadmium-based materials with specific properties
Mechanism of Action
The mechanism of action of tetramethylammonium trichlorocadmate involves its interaction with molecular targets through its cadmium center. The cadmium ion can coordinate with various ligands, influencing the compound’s reactivity and properties. In biological systems, cadmium can interact with proteins and enzymes, potentially disrupting their function and leading to toxic effects .
Comparison with Similar Compounds
Tetramethylammonium Chloride: A simpler quaternary ammonium salt with similar cationic structure but different anionic composition.
Tetramethylammonium Fluoride: Another quaternary ammonium salt known for its use in nucleophilic fluorination reactions.
Tetramethylammonium Hydroxide: Used as a strong base in various chemical reactions.
Uniqueness: Tetramethylammonium trichlorocadmate is unique due to its cadmium content, which imparts specific chemical and physical properties not found in other tetramethylammonium salts. Its ability to form complexes with cadmium makes it particularly valuable in research involving cadmium chemistry and its applications .
Properties
Molecular Formula |
C4H12CdCl3N |
|---|---|
Molecular Weight |
292.9 g/mol |
IUPAC Name |
cadmium(2+);tetramethylazanium;trichloride |
InChI |
InChI=1S/C4H12N.Cd.3ClH/c1-5(2,3)4;;;;/h1-4H3;;3*1H/q+1;+2;;;/p-3 |
InChI Key |
FUQNDTZDIWHARV-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)


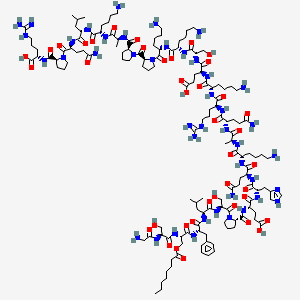

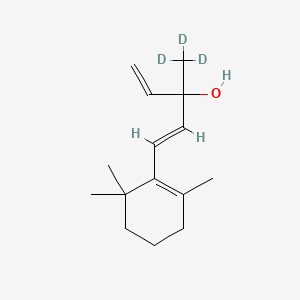
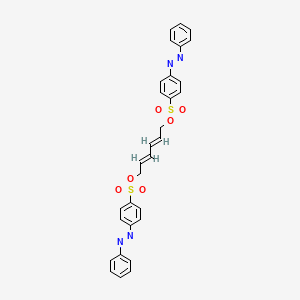
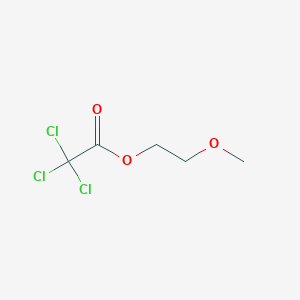
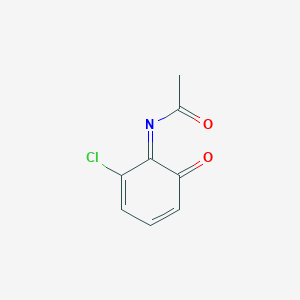
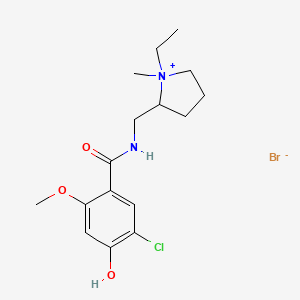
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
